molecular formula C13H15F3O3 B13081968 2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone

2,2,2-Trifluoro-1-(3-isobutoxy-4-methoxyphenyl)ethanone

Cat. No.: B13081968
M. Wt: 276.25 g/mol
InChI Key: IVDPYPMSTNWQFQ-UHFFFAOYSA-N
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Description

3’-iso-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C13H15F3O3 It is characterized by the presence of trifluoromethyl, methoxy, and iso-butoxy groups attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-iso-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methoxyacetophenone and iso-butyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-iso-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4’-methoxybenzoic acid.

    Reduction: Formation of 4’-methoxy-2,2,2-trifluoro-1-phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-iso-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-iso-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy and iso-butoxy groups can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    4’-Methoxy-2,2,2-trifluoroacetophenone: Lacks the iso-butoxy group, resulting in different chemical and biological properties.

    3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone: Similar structure but with a normal butoxy group instead of an iso-butoxy group.

Uniqueness: 3’-iso-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone is unique due to the presence of the iso-butoxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15F3O3

Molecular Weight

276.25 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C13H15F3O3/c1-8(2)7-19-11-6-9(4-5-10(11)18-3)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3

InChI Key

IVDPYPMSTNWQFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC

Origin of Product

United States

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